

Check Availability & Pricing

# Technical Support Center: Bremelanotide Long-Term Safety in Open-Label Extension Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Bremelanotide |           |
| Cat. No.:            | B069708       | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of **Bremelanotide** as observed in open-label extension studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries that may arise during experimental design and data interpretation.

### Frequently Asked Questions (FAQs)

Q1: What is the overall long-term safety profile of **Bremelanotide** observed in open-label extension studies?

A1: The 52-week open-label extension of the RECONNECT studies (involving premenopausal women with hypoactive sexual desire disorder) indicated a favorable safety profile for **Bremelanotide**. No new safety signals were identified for those who received the treatment for up to 76 weeks (including the core and open-label extension phases).[1] Most adverse events reported were transient and of mild to moderate severity.[1]

Q2: What are the most common treatment-emergent adverse events (TEAEs) reported in the long-term open-label extension studies?

A2: The most frequently reported TEAEs considered related to **Bremelanotide** in the open-label extension phases of the RECONNECT studies were nausea, flushing, and headache.[1] [2][3] Nausea was the most common TEAE and also the most common reason for discontinuing the treatment.



Q3: Is there a difference in the incidence of adverse events for patients newly exposed to **Bremelanotide** in an open-label extension study compared to those who have been on the drug in a preceding core study?

A3: Yes, participants who switched from placebo to **Bremelanotide** in the open-label extension phase experienced a higher incidence of adverse events compared to those who were already receiving **Bremelanotide** in the core phase (78.8% vs. 63.4%, respectively). This incidence of adverse events in the placebo-to-**Bremelanotide** group was consistent with that observed in patients who were initially randomized to **Bremelanotide** in the core phase of the studies.

Q4: What is the rate of discontinuation due to adverse events in the long-term studies?

A4: In the open-label extension of studies 301 and 302, discontinuation due to adverse events was higher in the group that switched from placebo to **Bremelanotide** (25.9% and 24.1%, respectively) compared to the group that continued on **Bremelanotide** from the core phase (18.5% and 10.8%, respectively).

Q5: Are there any cardiovascular safety concerns with long-term **Bremelanotide** use?

A5: Based on the available studies, there is no evidence of cumulative or sustained effects on blood pressure with **Bremelanotide**. The medication is used on an as-needed basis, and long-term adverse cardiovascular effects are not anticipated. However, it is noted that **Bremelanotide** can cause small, transient increases in blood pressure. Therefore, it is not recommended for patients with uncontrolled hypertension or cardiovascular disease.

Q6: What is the long-term safety data for **Bremelanotide** in men?

A6: The long-term safety profile of **Bremelanotide** in men is not as well-established as it is in women. While some clinical studies have been conducted in men, the data on long-term safety is still limited.

## **Quantitative Data Summary**

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Open-Label Extension of the RECONNECT Studies (Integrated Data)



| Adverse Event | Percentage of Patients Reporting (%) |  |
|---------------|--------------------------------------|--|
| Nausea        | 40.4%                                |  |
| Flushing      | 20.6%                                |  |
| Headache      | 12.0%                                |  |

Source: Integrated data from the 52-week open-label extension of the RECONNECT studies (Study 301 and Study 302).

**Table 2: Discontinuation Rates Due to Adverse Events in** 

the Open-Label Extension

| Study     | Treatment Group (Core<br>Phase → OLE Phase) | Discontinuation Rate (%) |
|-----------|---------------------------------------------|--------------------------|
| Study 301 | Placebo → Bremelanotide                     | 25.9%                    |
| Study 301 | Bremelanotide →<br>Bremelanotide            | 18.5%                    |
| Study 302 | Placebo → Bremelanotide                     | 24.1%                    |
| Study 302 | Bremelanotide →<br>Bremelanotide            | 10.8%                    |

Source: Data from the 52-week open-label extension of the RECONNECT studies.

# **Experimental Protocols**

# Methodology for the RECONNECT Studies (Studies 301 & 302) Open-Label Extension

The long-term safety and efficacy of **Bremelanotide** were evaluated in the RECONNECT studies, which consisted of two parallel phase 3 trials (Study 301 and Study 302).

Core Phase: A 24-week, randomized, double-blind, placebo-controlled phase.
 Premenopausal women with hypoactive sexual desire disorder were randomized to receive



either Bremelanotide or a placebo.

- Eligibility for Open-Label Extension (OLE): Women who completed the 24-week core phase and had not experienced serious adverse events were eligible to enroll in the 52-week open-label extension.
- Open-Label Extension Phase: A 52-week phase where all participants received
   Bremelanotide. This included patients who were on Bremelanotide in the core phase
   (Bremelanotide → Bremelanotide group) and those who were on placebo in the core phase (Placebo → Bremelanotide group).
- Data Collection: All adverse events were collected throughout the open-label extension to assess the long-term safety profile. Efficacy was also assessed using established endpoints from the core phase.
- Statistical Analysis: All statistical analyses of the open-label extension data were descriptive.

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow of the RECONNECT studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder -PMC [pmc.ncbi.nlm.nih.gov]







- 2. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Bremelanotide Long-Term Safety in Open-Label Extension Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069708#long-term-safety-profile-of-bremelanotide-in-open-label-extension-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com